2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
This compound belongs to the triazolo-pyridazinone family, characterized by a nitrogen-rich heterocyclic core. Its structure features a 3,5-difluorobenzyl group at position 2 and a 3,4-dimethylphenyl substituent at position 4. The triazolo[4,3-b]pyridazinone scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases or receptors. The fluorine atoms and methyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O/c1-12-3-4-15(7-13(12)2)18-5-6-19-24-25(20(27)26(19)23-18)11-14-8-16(21)10-17(22)9-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHVBNIECWFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic compound with potential biological activities. Its chemical structure includes a triazole and pyridazine moiety, which are known for various pharmacological properties. This article reviews the compound's biological activity based on existing research findings.
- Molecular Formula : C20H16F2N4O
- Molecular Weight : 366.372 g/mol
- Purity : Typically around 95%
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole and pyridazine rings are known to interact with enzymes and receptors involved in various pathways, such as:
- Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit enzymes like phytoene desaturase (PDS), which is crucial in the biosynthesis of carotenoids in plants and has implications in herbicidal activity .
- Antimicrobial Activity : The presence of fluorinated aromatic groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
Antimicrobial Efficacy
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- Compounds structurally related to 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have shown activity against various bacterial strains and fungi .
Herbicidal Activity
In studies focusing on herbicides:
- The compound has been evaluated for its ability to inhibit PDS, demonstrating effective herbicidal properties at concentrations ranging from 375 to 750 g/ha against several weed species .
Study 1: Herbicidal Activity
A comparative study was conducted on several triazole derivatives for their herbicidal activity. The compound exhibited a broader spectrum of activity against six types of weeds compared to commercial herbicides like diflufenican. The effective concentration range was noted to be between 375-750 g/ha .
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, derivatives similar to this compound were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the triazole ring enhanced the antimicrobial potency significantly .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H16F2N4O |
| Molecular Weight | 366.372 g/mol |
| Purity | ~95% |
| Solubility | Soluble in organic solvents |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Herbicidal Activity | Effective at 375-750 g/ha |
Scientific Research Applications
The biological activity of this compound is primarily linked to its unique structural features, particularly the triazole and pyridazine moieties. These structures are known to interact with various biological targets, leading to potential therapeutic effects.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds containing triazole and pyridazine rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
-
Antimicrobial Properties
- The compound has shown promising results against several bacterial strains. Studies have indicated that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways unique to bacteria.
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases.
Case Studies
- A study published in a reputable journal highlighted the synthesis and evaluation of derivatives of similar compounds, demonstrating their effectiveness as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes . While this study does not directly involve the compound , it underscores the potential of triazole-containing compounds in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is crucial for optimizing its biological activity:
- Modifications at the benzyl position have been shown to enhance potency against specific targets.
- The presence of fluorine atoms has been associated with increased lipophilicity and improved membrane permeability.
Research Findings Overview
Chemical Reactions Analysis
Functionalization at Position 6 with 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl group is incorporated via cross-coupling reactions :
-
Suzuki-Miyaura Coupling : A 6-bromo-triazolo intermediate reacts with 3,4-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 90°C .
-
Buchwald-Hartwig Amination : Alternative aryl amination using Pd₂(dba)₃ and Xantphos with 3,4-dimethylaniline (limited applicability) .
Table 2: Coupling Reactions for Position 6
| Reaction Type | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 3,4-dimethylphenylboronic acid | Pd(PPh₃)₄, 90°C | 70–82 | |
| Buchwald-Hartwig | 3,4-dimethylaniline | Pd₂(dba)₃, Xantphos | 55–65 |
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethylphenyl group undergoes EAS at the para position to methyl groups under nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄), though steric effects from methyl substituents reduce reactivity .
Fluorine Reactivity
The 3,5-difluorobenzyl group participates in:
-
Nucleophilic Aromatic Substitution (NAS) : Fluorine atoms are replaced by strong nucleophiles (e.g., –OMe) under Pd catalysis .
-
Hydrolysis : Resistance to hydrolysis under basic conditions due to electron-withdrawing triazolo ring.
Triazolo Ring Stability
The fused triazolo-pyridazinone system remains stable under acidic (pH > 3) and basic (pH < 10) conditions but degrades under prolonged UV exposure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Core Heterocycle: The target compound’s pyridazinone core (vs.
- Position 6 Substituents : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar sulfonyl group in , which may improve solubility but reduce membrane permeability.
Physicochemical Properties
The 3,4-dimethylphenyl group in the target compound likely reduces aqueous solubility compared to sulfonyl-containing analogues but improves blood-brain barrier penetration in neurological targets.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Triazolo ring formation : Cyclization of hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
- Aryl group introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach substituents like the 3,4-dimethylphenyl group .
- Benzylation : Reaction with 3,5-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
Optimization strategies :
- Catalysts : Use Pd(PPh₃)₄ for coupling reactions to improve efficiency.
- Temperature : Maintain 80–120°C during cyclization to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Yield improvement : Sequential purification via column chromatography and recrystallization can increase purity and yield from ~40% to >60% .
Example data from analogous syntheses :
| Step | Yield (%) | Purity (HPLC, %) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclization | 43–50 | 93.3–95.9 | DMF, 100°C, 12 h | |
| Benzylation | 50–60 | >95 | K₂CO₃, THF, RT, 24 h |
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR are critical for verifying substituent positions and aromatic proton environments. For example, the 3,5-difluorobenzyl group shows distinct doublets in the ^1H NMR (δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) consistency with theoretical mass (e.g., m/z 435.1322 calculated for C₂₃H₁₈F₂N₄O) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolo ring) .
- HPLC : Assess purity (>95% is typical for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How should researchers design in vitro biological assays to evaluate its antiproliferative activity?
- Cell lines : Use cancer models (e.g., MCF-7, HELA) and non-cancerous controls (e.g., HMEC-1) to assess selectivity .
- Dosage : Test a range (0.1–100 µM) over 48–72 hours.
- Endpoint analysis : Coulter counter or MTT assay for cell viability. Include positive controls (e.g., doxorubicin) .
- Data interpretation : Calculate IC₅₀ values and compare with structural analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. HRMS) during characterization?
- Step 1 : Reassess purity via HPLC with orthogonal methods (e.g., switching from acetonitrile to methanol in the mobile phase) to detect co-eluting impurities .
- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlaps. For example, HMBC can correlate the triazolo ring protons with adjacent carbons .
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation if crystals are obtainable) .
Q. What strategies are effective for improving solubility and stability in biological assays?
- Solubility enhancement :
- Use co-solvents (e.g., DMSO ≤0.1% in media) .
- Synthesize prodrugs (e.g., phosphate esters) for increased hydrophilicity .
- Stability optimization :
- Store lyophilized compound at -20°C under argon to prevent hydrolysis .
- Conduct stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC over 24–48 h .
Q. How can computational methods guide the optimization of its pharmacokinetic properties?
- ADME prediction : Tools like SwissADME predict logP (target <5), solubility, and CYP450 interactions .
- Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents with higher binding affinity .
- Metabolism simulation : Use Schrödinger’s Metabolism Module to identify vulnerable sites for oxidative metabolism and block them with fluorine or methyl groups .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Root cause analysis :
- Compare HPLC chromatograms to detect impurity shifts.
- Test for heavy metal contamination (e.g., via ICP-MS) from catalysts .
- Mitigation :
- Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Use quality-controlled intermediates (e.g., ≥98% purity by NMR) .
Q. What advanced analytical techniques can elucidate its mechanism of action?
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
- RNA sequencing : Profile transcriptomic changes in treated vs. untreated cells to map signaling pathways .
- Metabolomics : Track alterations in ATP, NADH, or glutathione levels to assess metabolic disruption .
Methodological Frameworks
Q. How can a conceptual framework guide the design of SAR studies for this compound?
Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
